molecular formula C38H61N12O21P3S2 B017653 2'-Bis22ATP CAS No. 104693-48-3

2'-Bis22ATP

Cat. No.: B017653
CAS No.: 104693-48-3
M. Wt: 1179 g/mol
InChI Key: LYPCLHKTUAEYOT-AHPLQVIFSA-N
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Description

2'-Bis22ATP, formally named 3,3'-dithiobis[3'(2')-O-[6-(propionylamino)hexanoyl]adenosine 5'-triphosphate], is a divalent ATP analog engineered for cross-linking studies in structural biology. Its synthesis involves esterification of the 3'(2')-hydroxyl groups of two ATP molecules with a linear dicarboxylic acid linker, creating a 22-atom spacer (maximum length ~2.8 nm) between the ribose moieties . This design enables bis22ATP to act as a molecular bridge, facilitating the formation of stable vanadate-bis22ADP complexes at myosin active sites. Such complexes irreversibly inactivate enzymes like myosin subfragment 1 (SF1) and heavy meromyosin (HMM), making bis22ATP a critical tool for probing myosin head arrangements and active site localization .

Key structural features include:

  • Dimeric ATP configuration: Two ATP molecules linked via a flexible, disulfide-containing spacer.
  • Functional groups: The 3'(2')-hydroxyl esterification preserves ATP’s triphosphate backbone while enabling cross-linking.
  • Applications: Used in muscle filament stabilization studies (e.g., Limulus myosin) and enzyme inactivation assays .

Properties

CAS No.

104693-48-3

Molecular Formula

C38H61N12O21P3S2

Molecular Weight

1179 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate

InChI

InChI=1S/C38H61N12O21P3S2/c1-3-23(52)41-13-9-5-7-11-25(54)68-31-29(56)21(15-51)66-37(31)47-17-43-27-33(39)45-19-49(35(27)47)75-76-50-20-46-34(40)28-36(50)48(18-44-28)38-32(69-26(55)12-8-6-10-14-42-24(53)4-2)30(57)22(67-38)16-65-73(61,62)71-74(63,64)70-72(58,59)60/h17-22,29-32,35-38,51,56-57H,3-16,39-40H2,1-2H3,(H,41,52)(H,42,53)(H,61,62)(H,63,64)(H2,58,59,60)/t21-,22-,29-,30-,31-,32-,35?,36?,37+,38+/m1/s1

InChI Key

LYPCLHKTUAEYOT-AHPLQVIFSA-N

SMILES

CCC(=O)NCCCCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC(=O)CCCCCNC(=O)CC)N)N)CO)O

Isomeric SMILES

CCC(=O)NCCCCCC(=O)O[C@@H]1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)[C@@H]6[C@@H]([C@@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC(=O)CCCCCNC(=O)CC)N)N)CO)O

Canonical SMILES

CCC(=O)NCCCCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC(=O)CCCCCNC(=O)CC)N)N)CO)O

Synonyms

2'-bis22ATP
3,3'-dithiobis(2'-O-6-(propionylamino)hexanoyl)adenosine 5'-triphosphate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific synthetic routes would depend on the availability of starting materials and desired yield.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of disulfide bonds to thiol groups.

    Substitution: Replacement of amino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biochemical pathways.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a component in the development of new materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar ATP Derivatives

2'-Bis22ATP
  • Synthesis : Produced by esterifying ATP’s 3'(2')-hydroxyls with 3,3'-dithiobis[N-(5-carboxypentyl)-propionamide], followed by purification via sucrose gradient centrifugation or gel filtration .
  • Key feature : Dimeric structure with a long, flexible spacer ideal for cross-linking spatially separated active sites.
2-Thio ATP Derivatives
  • Synthesis: 2-Thioadenosine is alkylated at the 2-position with primary/secondary alkyl halides, followed by phosphorylation to generate 5'-triphosphates .
  • Key feature : Sulfur substitution at the 2-position alters electronic properties and steric bulk, impacting substrate-enzyme interactions (e.g., metabolic stability and kinase selectivity) .
NADP Derivatives (3'-NADP, 3'-NAADP)
  • Synthesis: Not detailed in provided evidence, but analytical data (chromatography, NMR, MS) highlight structural variations in phosphate and adenine moieties .
  • Key feature : Role as redox coenzymes, distinct from ATP’s energy-transfer function.

Functional and Analytical Comparisons

Enzyme Interaction and Stability
  • This compound : Forms irreversible vanadate-bis22ADP complexes, inactivating SF1/HMM. Cross-linking stabilizes myosin filaments under high-salt conditions, though structural outcomes may vary between experimental and native states .
  • 2-Thio ATP: Metabolic stability tests suggest altered enzyme recognition due to sulfur’s electronegativity and size.
  • NADP Derivatives : Stability inferred from chromatographic retention times and MS fragmentation patterns, with 3'-NAADP showing distinct in vivo/in vitro profiles .
Analytical Techniques
  • Chromatography: ATP, NADP, and derivatives are resolved via absorption/conductivity metrics, with bis22ATP requiring specialized separation techniques (e.g., sucrose gradients) due to dimer-monomer Stokes radius similarities .
  • Mass Spectrometry (MS) : Bis22ATP’s cleavage to bis22ADP is detectable via MS, while 2-thio ATP and NADP derivatives exhibit unique fragmentation patterns (e.g., sulfur-specific peaks for 2-thio ATP) .
  • NMR : Bis22ATP’s spacer flexibility complicates structural resolution, whereas 2-thio ATP’s sulfur substitution creates distinct chemical shifts (e.g., δ ~120–150 ppm for adenine protons) .

Table 2: Functional and Analytical Insights

Compound Key Functional Role Stability Insights Analytical Challenges
This compound Cross-linking, enzyme inactivation Stable vanadate complex formation Dimer-monomer separation
2-Thio ATP Substrate analog, metabolic studies Variable enzyme recognition Sulfur-specific detection
3'-NADP Redox coenzyme Condition-dependent fragmentation Phosphate group resolution

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